molecular formula C13H25N3O3 B7921359 2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7921359
M. Wt: 271.36 g/mol
InChI Key: WZWFOLISWWQXKZ-UHFFFAOYSA-N
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Description

2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The pyrrolidine scaffold, especially when protected by a tert-butyloxycarbonyl (Boc) group, is a fundamental building block in organic synthesis. This specific compound, with its methylamino and acetyl amino acid-like side chain, is of significant value for constructing more complex molecules, such as protease inhibitors or other pharmacologically active targets. Its structure suggests potential as a precursor in the synthesis of compounds that modulate enzymatic activity. This product is provided with comprehensive analytical data to ensure identity and purity, typically including 1H-NMR, Mass Spectrometry, and HPLC analysis. As a research chemical, it is intended for use in laboratory settings only. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 2-[[(2-aminoacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(16)9-15(4)11(17)8-14/h10H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFOLISWWQXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester , also referred to as tert-butyl 2-{[(2-aminoacetyl)methylamino]methyl}-pyrrolidine-1-carboxylate , is a derivative of pyrrolidine with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H25N3O3
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 1353979-13-1

The structure consists of a pyrrolidine ring substituted with an aminoacetyl group and a tert-butyl ester, which may influence its biological interactions and solubility.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, β-amino acid derivatives have shown activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). While specific data on the target compound's antiviral activity is limited, its structural analogs suggest potential in this area. In studies, related compounds demonstrated IC50 values indicating effective inhibition of viral replication, suggesting that the target compound may also possess similar properties in further studies .

Antimicrobial Activity

Compounds containing amino acid moieties have been evaluated for antimicrobial activity. In vitro tests have shown that derivatives with specific substitutions can enhance their effectiveness against various bacterial strains. The presence of the pyrrolidine ring in the structure may contribute to increased membrane permeability, facilitating better interaction with microbial targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit serine proteases, which play critical roles in various physiological processes. For example, enteropeptidase inhibition has been linked to weight management strategies by affecting protein digestion .
  • Cellular Interaction : The compound's ability to interact with cellular membranes may enhance its bioavailability and efficacy in targeting specific pathways involved in disease mechanisms.

Study on Enzyme Inhibition

A study focused on the inhibition of enteropeptidase by structurally related compounds demonstrated significant effects on protein digestion in vivo. The findings indicated that oral administration led to increased fecal protein output, suggesting that similar mechanisms could be explored for this compound .

Antiviral Efficacy Evaluation

In a comparative study of β-amino acid heterocycles, compounds were tested for their antiviral activities against various viruses. The results highlighted that certain derivatives exhibited notable antiviral effects, leading to further exploration of their mechanisms and potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompound/Related StructuresObserved EffectsReference
Antiviralβ-amino acid derivativesInhibition of TMV and HSV replication
AntimicrobialPyrrolidine derivativesEnhanced activity against bacteria
Enzyme InhibitionEnteropeptidase inhibitorsIncreased fecal protein output

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents : Research indicates that compounds similar to 2-{[(2-Amino-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester can serve as precursors for the development of antiviral medications. The structural characteristics facilitate interactions with viral proteins, potentially inhibiting their function .

Enzyme Inhibitors : The compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. This inhibition can be crucial in developing therapies for diseases where these enzymes play a significant role.

Biochemistry

Bioconjugation : The functional groups present in the compound allow for bioconjugation applications, where it can be linked to biomolecules for targeted drug delivery systems. This capability enhances the specificity and efficacy of therapeutic agents .

Synthetic Organic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its versatility allows chemists to modify it further to create derivatives with tailored properties for specific applications.

Case Study 1: Antiviral Development

In a study focusing on the synthesis of antiviral compounds, researchers utilized derivatives of this compound. The modifications led to enhanced binding affinities with viral proteins, demonstrating the compound's potential as a lead structure for new antiviral agents.

Case Study 2: Enzyme Inhibition

Another research project explored the enzyme inhibitory properties of this compound. By testing various derivatives against target enzymes, scientists found promising results indicating that specific modifications could significantly enhance inhibitory activity, paving the way for new therapeutic strategies.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s 2-amino-acetyl-methyl-amino group introduces a peptide-like structure, distinguishing it from analogs with non-nitrogenous substituents (e.g., hydroxymethyl in or carboxymethyl in ). This may render it a substrate for amidases or proteases. The chloropyridazinyloxymethyl analog () introduces aromaticity and halogenation, likely enhancing interactions with hydrophobic binding pockets in biological targets.

The hydroxymethyl analog () offers intermediate polarity, balancing solubility and membrane permeability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and what synthetic routes are commonly employed?

  • Methodological Answer : The synthesis typically involves activating the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine. This forms the tert-butyl ester, a critical protecting group for amines in multistep syntheses. Experimental design should prioritize anhydrous conditions and inert atmospheres to prevent side reactions. Purification often requires column chromatography or recrystallization .

Q. How can researchers ensure purity and characterize this compound effectively?

  • Methodological Answer : Analytical techniques such as NMR spectroscopy (¹H and ¹³C) are essential for confirming structural integrity, while mass spectrometry (ESI or MALDI-TOF) validates molecular weight. Purity can be assessed via HPLC with UV detection. For intermediates, FT-IR can monitor functional group transformations (e.g., esterification). Cross-referencing with literature melting points or retention times enhances reliability .

Q. Why is the tert-butyl ester group used in this compound, and what are its limitations?

  • Methodological Answer : The tert-butyl ester acts as a protecting group for amines, offering stability under acidic/basic conditions during subsequent reactions. However, its bulkiness may sterically hinder further modifications. Researchers must balance stability with deprotection requirements (e.g., using TFA in dichloromethane). Alternative protecting groups (e.g., Boc or Fmoc) should be evaluated based on reaction compatibility .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while molecular dynamics simulations assess steric effects. Tools like Gaussian or ORCA can model intermediates, and machine learning algorithms (e.g., ICReDD’s feedback loop) integrate experimental data to refine computational predictions. This hybrid approach reduces trial-and-error experimentation .

Q. What experimental design strategies address contradictions in kinetic data during derivatization?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) resolves nonlinear relationships. Replicate experiments under outlier conditions to validate reproducibility. Contradictions may arise from solvent polarity effects or competing reaction mechanisms, necessitating mechanistic probes (e.g., isotopic labeling) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal gravimetric analysis (TGA) assesses decomposition thresholds. For reaction conditions, test stability in polar aprotic solvents (DMF, DMSO) versus nonpolar solvents (toluene). Note: Tert-butyl esters are prone to hydrolysis under strongly acidic conditions, requiring pH-controlled environments .

Q. What safety protocols are critical when handling this compound in advanced synthetic workflows?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact. Implement Chemical Hygiene Plans for waste disposal, particularly for reactive intermediates. Emergency protocols should include immediate rinsing with water for eye/skin exposure and medical consultation for ingestion. Safety data sheets (SDS) must be accessible, with toxicity profiles referencing acute oral/dermal LD50 values .

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